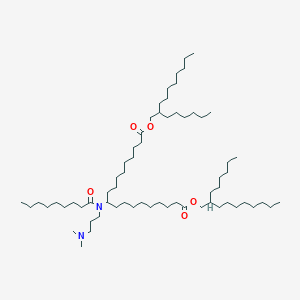
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is an ionizable cationic lipid. This compound is primarily used in the generation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo . It is known for its ability to increase plasma levels of chemokine (C-C motif) ligand 2 (CCL2), indicating activation of the innate immune response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves the esterification of nonadecanedioic acid with 2-hexyldecanol, followed by amidation with N-(3-(dimethylamino)propyl)nonanamide . The reaction conditions typically include the use of a catalyst such as sulfuric acid for esterification and a dehydrating agent like thionyl chloride for amidation.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and amidation processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学研究应用
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has several scientific research applications:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells.
Medicine: Used in the development of mRNA vaccines and gene therapy.
Industry: Employed in the formulation of cosmetic products and pharmaceuticals.
作用机制
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate involves its ionizable cationic nature. It forms complexes with negatively charged molecules such as nucleic acids, facilitating their delivery into cells. The compound targets cellular membranes and enhances the uptake of genetic material by endocytosis .
相似化合物的比较
Similar Compounds
Uniqueness
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific structure, which provides optimal ionization properties and enhances the delivery efficiency of genetic material. Its branched tail structure also contributes to its stability and effectiveness in forming lipid nanoparticles .
属性
分子式 |
C65H128N2O5 |
|---|---|
分子量 |
1017.7 g/mol |
IUPAC 名称 |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-30-39-49-60(47-37-21-16-11-4)58-71-64(69)54-44-35-28-26-32-41-51-62(67(57-46-56-66(6)7)63(68)53-43-34-25-20-15-10-3)52-42-33-27-29-36-45-55-65(70)72-59-61(48-38-22-17-12-5)50-40-31-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
InChI 键 |
DDVBQVYLZQXKGY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



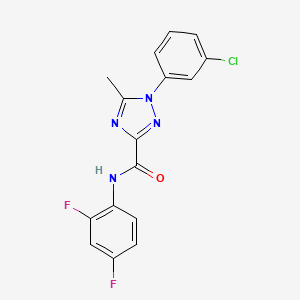
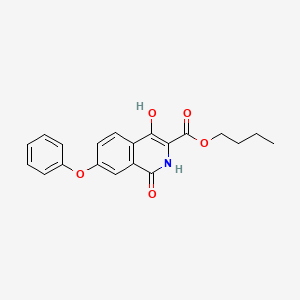
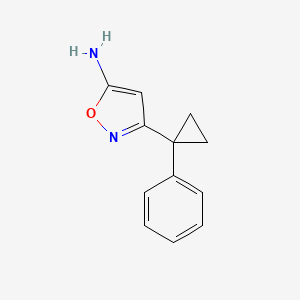
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
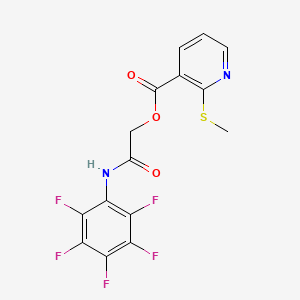
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
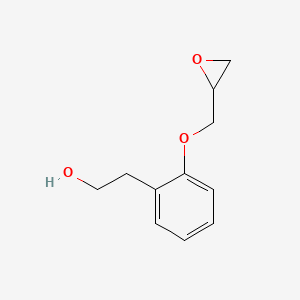
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
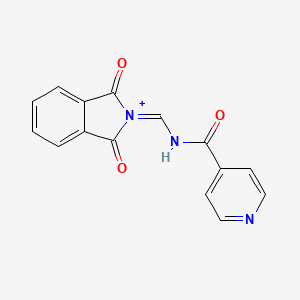
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
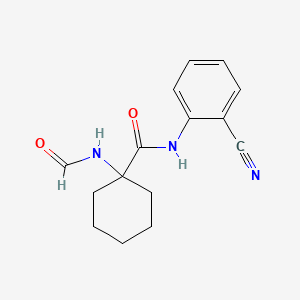
![1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]pyrrolidine-3-carboxamide](/img/structure/B13362441.png)
![5-methyl-N-[4-(4-methylbenzoyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362449.png)
